REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][C:7](N)=[CH:6][C:5]=1OC.N([O-])=O.[Na+].[I-:18].[K+].II.[ClH:22]>O.C(OCC)(=O)C>[Cl:22][C:5]1[CH:6]=[C:7]([I:18])[CH:8]=[CH:9][C:4]=1[C:3]([O:2][CH3:1])=[O:13] |f:1.2,3.4|
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Name
|
|
Quantity
|
22.97 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=C(C=C1)N)OC)=O
|
Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
98.71 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
24.44 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
18.37 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
stirred as a suspension
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at such a rate so as to maintain a reaction temperature of less than 0° C
|
Type
|
STIRRING
|
Details
|
After stirring for 25 minutes at 0° C. the reaction
|
Duration
|
25 min
|
Type
|
TEMPERATURE
|
Details
|
to maintain a reaction temperature of less than −4° C
|
Type
|
STIRRING
|
Details
|
the dark mixture was stirred at 0° C. for one hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
washed well with saturated sodium thiosulfate solution
|
Type
|
WASH
|
Details
|
The resulting orange solution was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield an oil which
|
Type
|
FILTRATION
|
Details
|
was purified by suction filtration through silica gel eluting with hexane/ethyl acetate (50/1)
|
Type
|
CUSTOM
|
Details
|
The resulting purified oil
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)OC)C=CC(=C1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.71 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |